molecular formula C8H16N2O B111418 (2S)-2-amino-N-cyclopentylpropanamide CAS No. 1217767-70-8

(2S)-2-amino-N-cyclopentylpropanamide

Cat. No. B111418
M. Wt: 156.23 g/mol
InChI Key: FKQVZJBUPCYIJN-LURJTMIESA-N
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Description

“(2S)-2-amino-N-cyclopentylpropanamide” is a chemical compound with the molecular formula C8H16N2O and a molecular weight of 156.23 . It is also known by its CAS number 1217767-70-8 .


Molecular Structure Analysis

The InChI code for “(2S)-2-amino-N-cyclopentylpropanamide” is 1S/C8H16N2O/c1-6(9)8(11)10-7-4-2-3-5-7/h6-7H,2-5,9H2,1H3,(H,10,11)/t6-/m0/s1 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Medicinal Chemistry Applications One significant area of application is the development of potent inhibitors for disease treatment. For instance, a series of beta-substituted biarylphenylalanine amides were synthesized and evaluated as inhibitors of dipeptidyl peptidase IV (DPP-4) for treating type 2 diabetes. This optimization led to the discovery of a potent, orally active DPP-4 inhibitor, demonstrating excellent selectivity and in vivo efficacy in animal models, highlighting its potential as a new treatment for type 2 diabetes (Edmondson et al., 2006). Another study optimized a lead compound to improve physicochemical properties, leading to the discovery of a compound with balanced activity and a druglike profile, showing significant in vivo tumor growth inhibition in a xenograft model, reinforcing the critical role of such compounds in antitumor agent development (Pevarello et al., 2005).

Organic Synthesis and Biocatalysis Research in organic synthesis has led to innovative methods for creating cyclopropane α-amino acid esters, showcasing a transition-metal-free cyclopropanation of 2-aminoacrylates. This process exhibits excellent generality and diastereoselectivities, underscoring the utility of such compounds in synthesizing cyclopropane α-amino acids with contiguous quaternary carbon centers (Zhu et al., 2016). In biocatalysis, the asymmetric synthesis of key chiral intermediates like (1R, 2S)-N-Boc-vinyl-ACCA ethyl ester using bacterial strains demonstrates the potential of microorganisms in resolving racemic mixtures into enantiomerically pure compounds. This approach is pivotal for synthesizing highly potent hepatitis C virus (HCV) NS3/4A protease inhibitors, illustrating the value of biocatalytic processes in drug research and development (Zhu et al., 2018).

properties

IUPAC Name

(2S)-2-amino-N-cyclopentylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-6(9)8(11)10-7-4-2-3-5-7/h6-7H,2-5,9H2,1H3,(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQVZJBUPCYIJN-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1CCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-amino-N-cyclopentylpropanamide

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